

# An In-depth Technical Guide to Tetrabenzylthiuram Disulfide (TBzTD)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tetrabenzylthiuram disulfide*

Cat. No.: B076749

[Get Quote](#)

CAS Number: 10591-85-2

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Tetrabenzylthiuram disulfide** (TBzTD), identified by CAS number 10591-85-2, is an organosulfur compound primarily utilized as a vulcanization accelerator in the rubber industry. This document provides a comprehensive technical overview of its chemical and physical properties, toxicological data, and primary applications. While its principal use is in materials science, this guide also addresses aspects relevant to broader chemical and toxicological research. All quantitative data is presented in tabular format for clarity, and detailed, representative experimental protocols are provided. Visualizations of the rubber vulcanization process and a general experimental workflow are included to further elucidate the compound's context and analysis.

## Chemical and Physical Properties

TBzTD is a light yellow to off-white powder with a molecular formula of  $C_{30}H_{28}N_2S_4$ .<sup>[1][2]</sup> It is characterized by its high molecular weight and thermal stability, which are advantageous in its industrial applications.<sup>[3]</sup> The compound is soluble in various organic solvents such as benzene, chloroform, and ethanol, but it is insoluble in water.<sup>[1][4]</sup>

## Table 1: Physical and Chemical Properties of TBzTD

| Property                  | Value                                                              | References         |
|---------------------------|--------------------------------------------------------------------|--------------------|
| CAS Number                | 10591-85-2                                                         | [2][3][5][6][7][8] |
| Molecular Formula         | C <sub>30</sub> H <sub>28</sub> N <sub>2</sub> S <sub>4</sub>      | [1][2][3][5][9]    |
| Molecular Weight          | 544.82 g/mol                                                       | [1][2]             |
| Appearance                | Light yellow or off-white powder/granules                          | [1][5][6]          |
| Melting Point             | 124 - 132.1 °C                                                     | [3][5][10]         |
| Density                   | 1.288 - 1.40 g/cm <sup>3</sup>                                     | [5][6]             |
| Boiling Point (Predicted) | 687.0 ± 65.0 °C                                                    | [5]                |
| Flash Point               | 369.3 °C                                                           | [5]                |
| Solubility                | Soluble in benzene, chloroform, ethanol; Insoluble in water.[1][4] | [1][4]             |
| LogP                      | 8.34240                                                            | [5]                |

## Applications

The primary application of TBzTD is as a rubber vulcanization accelerator.[3][6][9] It is used in the processing of various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile butadiene rubber (NBR).[5][6] A key advantage of TBzTD is that it is considered a safer alternative to other thiuram accelerators, such as tetramethylthiuram disulfide (TMTD), because the dibenzylnitrosamine byproduct is not considered carcinogenic.[5] TBzTD provides a longer scorch time compared to TMTD, which enhances processing safety by reducing the risk of premature vulcanization.[5]

In addition to its role in the rubber industry, TBzTD has been identified as a component in some specialized lubricating oils, where it contributes to improved performance and durability under demanding conditions.[11] It also possesses antioxidant properties that can enhance the longevity of rubber materials.[9]

## Toxicological Profile

The toxicological data for TBzTD indicates a relatively low acute toxicity profile. It is not classified as a skin or eye irritant and is not known to be a skin sensitizer.[\[7\]](#)[\[10\]](#) However, it is noted to be potentially harmful to aquatic life with long-lasting effects.[\[7\]](#)[\[10\]](#)

**Table 2: Toxicological Data for TBzTD**

| Test             | Result                                                          | Species | References                               |
|------------------|-----------------------------------------------------------------|---------|------------------------------------------|
| Acute Oral LD50  | > 5000 mg/kg                                                    | Rat     | <a href="#">[12]</a>                     |
| Dermal LD50      | > 5 mg/l (4 hours)                                              | Rat     | <a href="#">[12]</a>                     |
| Skin Irritation  | Practically non-irritating / No irritant effect                 |         | <a href="#">[7]</a> <a href="#">[12]</a> |
| Eye Irritation   | Practically non-irritating / Slight irritant effect             |         | <a href="#">[7]</a> <a href="#">[12]</a> |
| Sensitization    | No sensitizing effects known                                    |         | <a href="#">[7]</a>                      |
| Aquatic Toxicity | May cause long-term adverse effects in the aquatic environment. |         | <a href="#">[12]</a>                     |

## Experimental Protocols

While specific experimental reports for TBzTD are not readily available in the public domain, the following are detailed, representative protocols for the types of analyses typically performed on such a compound.

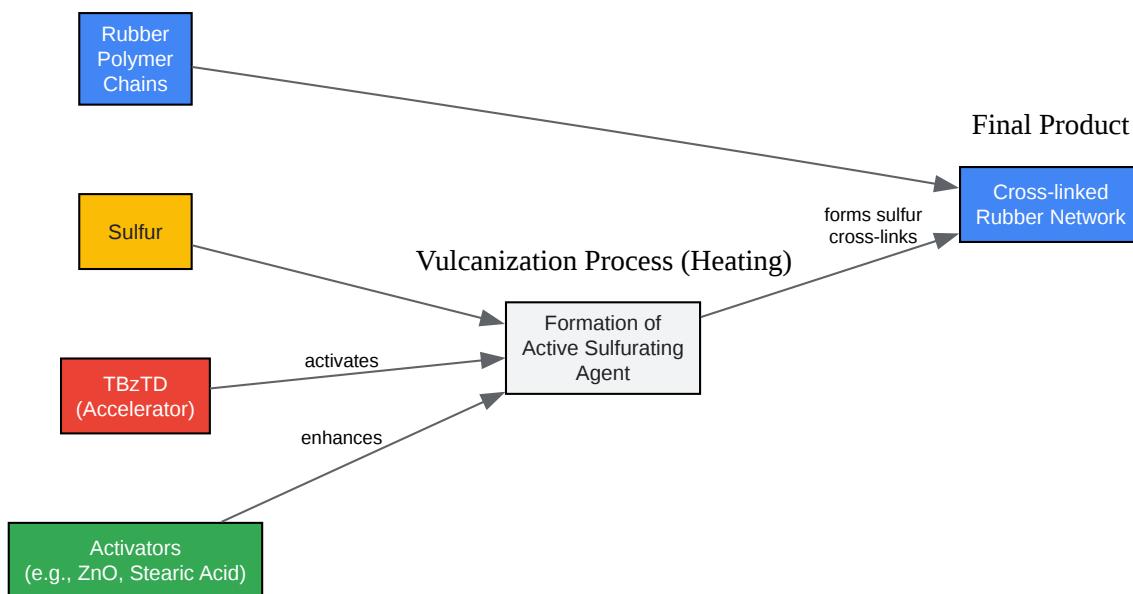
### Determination of Melting Point

- Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid.

- Apparatus: Melting point apparatus, capillary tubes, thermometer.
- Procedure:
  - A small amount of finely powdered TBzTD is packed into a capillary tube to a height of 2-3 mm.
  - The capillary tube is placed in the heating block of the melting point apparatus.
  - The sample is heated at a controlled rate.
  - The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded to define the melting range.

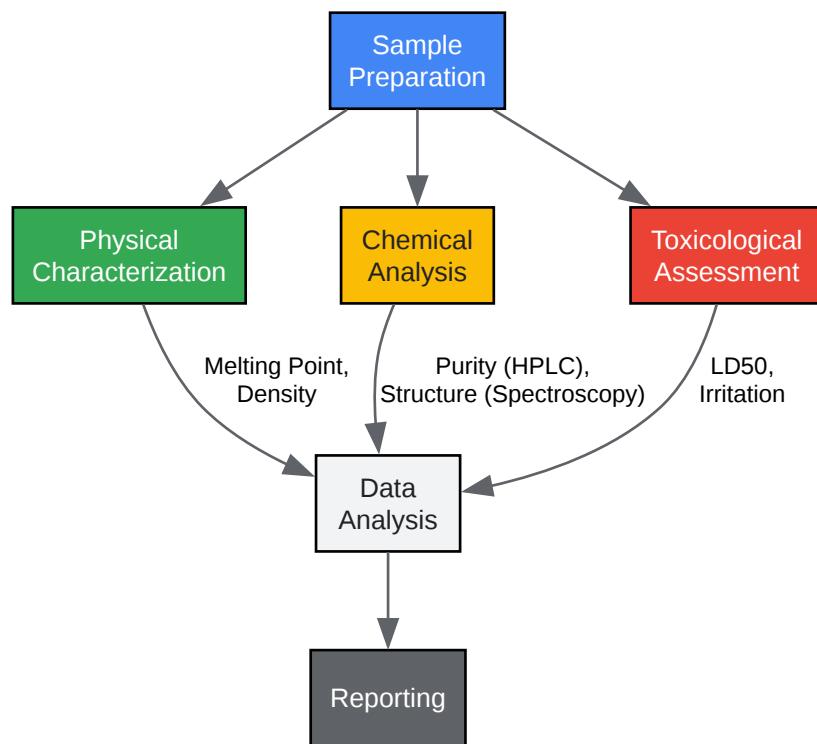
## Acute Oral Toxicity (LD50) - Limit Test

- Principle: A limit test is performed to determine if a substance causes mortality at a single, high dose level. This method is used when the substance is expected to have low toxicity.
- Species: Rat (or other appropriate rodent species).
- Procedure:
  - A group of fasted animals (typically 5 males and 5 females) is administered a single oral dose of TBzTD at 5000 mg/kg body weight.
  - The substance is typically administered via gavage in a suitable vehicle.
  - The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
  - At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.


## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Principle: HPLC is used to separate, identify, and quantify each component in a mixture. For purity assessment, the area of the main peak (TBzTD) is compared to the total area of all peaks.
- Apparatus: HPLC system with a UV detector, analytical column (e.g., C18), appropriate mobile phase.
- Procedure:
  - A standard solution of TBzTD of known concentration is prepared in a suitable solvent (e.g., acetonitrile).
  - A solution of the TBzTD sample to be analyzed is also prepared.
  - The HPLC system is equilibrated with the mobile phase.
  - A defined volume of the sample solution is injected into the HPLC system.
  - The components are separated on the column and detected by the UV detector at a specific wavelength.
  - The purity is calculated by comparing the peak area of TBzTD to the total peak area of all components in the chromatogram.

## Visualizations


### Vulcanization Process with TBzTD

## Initial Components

[Click to download full resolution via product page](#)

Caption: Role of TBzTD in the rubber vulcanization process.

## General Experimental Workflow for TBzTD Analysis



[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of TBzTD.

## Conclusion

**Tetrabenzylthiuram disulfide** (CAS 10591-85-2) is a well-characterized compound with a primary and significant role in the rubber manufacturing industry as a safe and effective vulcanization accelerator. Its physical, chemical, and basic toxicological properties are well-documented in industrial literature and safety data sheets. For researchers and scientists, TBzTD serves as a case study in industrial chemistry, though its direct applications in drug development and biological signaling are not apparent from the available literature. The provided data and protocols offer a foundational understanding of this compound for professionals across various scientific disciplines.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [smithers.com](http://smithers.com) [smithers.com]
- 2. [criver.com](http://criver.com) [criver.com]
- 3. [store.astm.org](http://store.astm.org) [store.astm.org]
- 4. [pennwest.edu](http://pennwest.edu) [pennwest.edu]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com](http://aatbio.com)
- 6. [file.yizimg.com](http://file.yizimg.com) [file.yizimg.com]
- 7. [bio-protocol.org](http://bio-protocol.org) [bio-protocol.org]
- 8. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [\[ncstate.pressbooks.pub\]](http://ncstate.pressbooks.pub)
- 9. [store.astm.org](http://store.astm.org) [store.astm.org]
- 10. [microbiologyinfo.com](http://microbiologyinfo.com) [microbiologyinfo.com]
- 11. [chem.ucalgary.ca](http://chem.ucalgary.ca) [chem.ucalgary.ca]
- 12. [uomustansiriyah.edu.iq](http://uomustansiriyah.edu.iq) [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tetrabenzylthiuram Disulfide (TBzTD)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076749#tbztd-cas-number-10591-85-2-properties\]](https://www.benchchem.com/product/b076749#tbztd-cas-number-10591-85-2-properties)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)